N,N-diethylcyclobutanecarboxamide
Description
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N,N-diethylcyclobutanecarboxamide |
InChI |
InChI=1S/C9H17NO/c1-3-10(4-2)9(11)8-6-5-7-8/h8H,3-7H2,1-2H3 |
InChI Key |
CKYUMEGJFNPHQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
N,N-Dimethylcyclobutanecarboxamide Derivatives
- N-Methoxy-N-methylcyclobutanecarboxamide (CAS: 640768-72-5): Substituents: Methoxy (electron-donating) and methyl groups. Key Differences: The methoxy group enhances polarity and hydrogen-bonding capacity compared to diethyl groups. This increases solubility in polar solvents like water or methanol. Applications: Used in synthetic intermediates for pharmaceuticals, as evidenced by its role in β-lactam antibiotic analogs . Reactivity: Methoxy groups stabilize intermediates in nucleophilic acyl substitution reactions, contrasting with the steric hindrance of diethyl groups in the target compound.
Non-Cyclic Carboxamides
- N,N-Diethylacetamide (CAS: 6858-25-3): Structure: Linear acetamide with N,N-diethyl groups. Boiling Point: ~186°C (vs. 490°C for the cyclobutane analog). Reactivity: Lacks ring strain, making it less reactive in cycloaddition or ring-opening reactions.
Cyclobutane Carboxamides with Varied Substituents
- N-(3-Aminopropyl)cyclobutanecarboxamide Dihydrochloride (CAS: 2940961-26-0): Substituents: Charged aminopropyl group and hydrochloride salt. Solubility: High water solubility due to ionic character, contrasting with the hydrophobic diethyl groups of the target compound. Applications: Likely used in drug delivery systems, whereas the diethyl derivative’s bulkiness may favor membrane permeability in bioactive molecules .
Physicochemical and Functional Comparisons
Reactivity and Stability
- Cyclobutane Ring Strain : The target compound’s ring strain (~25 kcal/mol) facilitates ring-opening reactions, unlike linear analogs. This property is exploited in polymer crosslinking or strained intermediates .
- Steric Effects : Diethyl groups hinder nucleophilic attack at the carbonyl carbon compared to less bulky substituents (e.g., methyl or methoxy).
Pharmacological Potential
- Compared to N,N'-dibenzylethylenediamine salts (CAS: 1538-09-6), which stabilize penicillin derivatives via ionic interactions , the diethylcyclobutanecarboxamide’s neutral, hydrophobic structure may enhance blood-brain barrier penetration in CNS-targeted drugs.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N,N-diethylcyclobutanecarboxamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling cyclobutanecarboxylic acid derivatives with diethylamine under controlled conditions. For example, analogous compounds (e.g., cyclobutanecarboxamides) are synthesized using nucleophilic acyl substitution reactions, where cyclobutanecarbonyl chloride reacts with diethylamine in anhydrous solvents like dichloromethane or tetrahydrofuran (THF). Temperature optimization (-78°C to room temperature) minimizes side reactions, while bases (e.g., triethylamine) neutralize HCl byproducts . Reaction progress is monitored via thin-layer chromatography (TLC), and yields are maximized by inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic methods are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent placement (e.g., diethyl groups at ~1.1–1.3 ppm for CH₃ and ~3.3–3.5 ppm for N-CH₂). Cyclobutane protons appear as complex multiplet signals between 2.0–3.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion for C₉H₁₇NO). Fragmentation patterns distinguish cyclobutane rings from linear analogs .
- Infrared (IR) Spectroscopy : Stretching frequencies for amide C=O (~1650–1680 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups .
Q. What are the recommended storage conditions and solubility profiles for this compound in research settings?
- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Solubility varies: polar aprotic solvents (DMSO, DMF) enhance dissolution, while aqueous buffers (pH 7.4) require co-solvents (e.g., <5% Tween-80) for biological assays . Pre-formulation studies using differential scanning calorimetry (DSC) assess thermal stability, while thermogravimetric analysis (TGA) detects decomposition thresholds (~150–200°C) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in thermal stability data for cyclobutanecarboxamide derivatives using complementary analytical techniques?
- Methodological Answer : Contradictions in thermal data (e.g., DSC vs. TGA results) arise from sample purity or polymorphic forms. Strategies include:
- Combined DSC-TGA : Correlate weight loss (TGA) with endothermic/exothermic events (DSC) to differentiate melting from decomposition .
- X-ray Diffraction (XRD) : Identify crystalline vs. amorphous phases influencing stability .
- Isothermal Stress Testing : Expose samples to elevated temperatures (e.g., 40–60°C) over weeks to simulate degradation pathways .
Q. What computational approaches are employed to predict the biological interactions of this compound with target proteins?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential surfaces to predict binding affinities .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein docking (e.g., with serotonin receptors) using software like AutoDock Vina. Parameters include solvation effects and flexible side chains .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., diethyl vs. dimethyl groups) with bioactivity using regression models .
Q. What strategies mitigate side reactions during the synthesis of this compound to enhance purity?
- Methodological Answer :
- Low-Temperature Reactions : Reduce epimerization or cyclobutane ring-opening by maintaining reactions at -78°C during acyl chloride formation .
- Purification Techniques : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Purity is confirmed via HPLC (≥95% by area under the curve) .
- In Situ Quenching : Neutralize excess reagents (e.g., acyl chlorides) with aqueous NaHCO₃ to prevent downstream hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
